molecular formula C21H28N2O B14143046 N-(4-Butylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide CAS No. 89312-65-2

N-(4-Butylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide

Katalognummer: B14143046
CAS-Nummer: 89312-65-2
Molekulargewicht: 324.5 g/mol
InChI-Schlüssel: CGDXBEQUFQFSTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Butylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide is an organic compound with a complex structure It is characterized by the presence of both butyl and methylphenyl groups attached to an alaninamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide typically involves multi-step organic reactions. One common method includes the reaction of 4-butylphenylamine with 2-methylphenylalanine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography. The use of automated systems and continuous monitoring ensures consistent quality and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Butylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or hydroxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium iodide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

N-(4-Butylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which N-(4-Butylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Butylphenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide
  • N-(4-Butylphenyl)-2-[(4-methoxybenzyl)thio]acetamide
  • N-(4-Butylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide

Uniqueness

N-(4-Butylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of butyl and methylphenyl groups provides a unique steric and electronic environment, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

89312-65-2

Molekularformel

C21H28N2O

Molekulargewicht

324.5 g/mol

IUPAC-Name

N-(4-butylphenyl)-2-methyl-2-(2-methylanilino)propanamide

InChI

InChI=1S/C21H28N2O/c1-5-6-10-17-12-14-18(15-13-17)22-20(24)21(3,4)23-19-11-8-7-9-16(19)2/h7-9,11-15,23H,5-6,10H2,1-4H3,(H,22,24)

InChI-Schlüssel

CGDXBEQUFQFSTC-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(C)(C)NC2=CC=CC=C2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.